molecular formula C21H19N3O4S2 B2790078 N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 717832-11-6

N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2790078
CAS No.: 717832-11-6
M. Wt: 441.52
InChI Key: HIUXJXIXOIEZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a fused cyclopenta[4,5]thieno[2,3-d]pyrimidinone core. Key structural elements include:

  • Two furan-2-ylmethyl groups at the N-3 position of the pyrimidine ring and the acetamide nitrogen.
  • A thioether linkage (-S-) connecting the acetamide moiety to the pyrimidine ring.
  • A partially hydrogenated cyclopentane ring fused to the thiophene and pyrimidine systems, contributing to conformational rigidity .

The furan substituents may enhance π-π stacking interactions with biological targets, while the thioether group could improve metabolic stability compared to oxygen analogs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c25-17(22-10-13-4-2-8-27-13)12-29-21-23-19-18(15-6-1-7-16(15)30-19)20(26)24(21)11-14-5-3-9-28-14/h2-5,8-9H,1,6-7,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXJXIXOIEZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex chemical compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure

The compound consists of a furan moiety linked to a thioacetamide structure, which is further connected to a tetrahydro-cyclopentathieno-pyrimidine framework. This unique arrangement may confer specific biological properties that warrant investigation.

Research indicates that compounds with similar structures often interact with biological targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno-pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis and cancer cell proliferation. Specifically, they may target glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine nucleotide synthesis .
  • Selective Uptake via Transporters : The presence of furan and thienoyl groups suggests that this compound could be selectively taken up by folate transporters (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumor types . This selectivity can enhance the therapeutic index by targeting cancer cells more effectively than normal cells.

Antitumor Activity

Studies on related compounds have shown significant antitumor activity:

  • In vitro Studies : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against various human tumor cell lines including KB, IGROV1, and SKOV3 . This suggests that the compound may possess potent antitumor properties.

Mechanistic Insights

The crystal structures of related compounds bound to GARFTase reveal critical interactions that suggest how these compounds inhibit enzyme activity. For instance, binding occurs at the folate binding cleft of the enzyme, mimicking natural substrates and blocking their action .

Case Studies

  • Study on Related Thienoyl Regioisomers : A study involving thienoyl regioisomers demonstrated their ability to inhibit tumor growth in severe combined immunodeficient mice bearing SKOV3 tumors. These results highlight the potential for this compound to be developed as an effective cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)Target Enzyme
AntitumorAGF150< 1GARFTase
AntitumorAGF154< 7PCFT
Enzyme InhibitionAGF152Not specifiedGARFTase
Selective UptakeVarious RegioisomersNot specifiedFolate Receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

The following table compares substituents (R₁ and R₂) and synthetic yields of structurally related compounds:

Compound Name R₁ R₂ Yield (%) Melting Point (°C) Key Reference
Target Compound Furan-2-ylmethyl Furan-2-ylmethyl N/A N/A -
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-Chlorophenyl 2-Isopropylphenyl N/A N/A
2-((3-(4-Chlorophenyl)-...)thio)-N-(9-ethylcarbazol-3-yl)acetamide 4-Chlorophenyl 9-Ethylcarbazol-3-yl N/A N/A
N-[3-(6,7-dihydro-5H-...)phenyl]acetamide (24) Phenyl (O-linked) - 53 197–198
2-((3-Allyl-5-(5-methylfuran-2-yl)-...)thio)-N-(3-cyano-...)acetamide Allyl, 5-methylfuran 3-Cyano-4,5-dihydrothien N/A N/A

Key Observations:

  • Aromatic vs. The target compound’s furan groups balance hydrophobicity and hydrogen-bonding capacity .
  • Linkage Effects: The thioether in the target compound may confer greater resistance to oxidative metabolism compared to the oxygen-linked analog in .

Physicochemical Properties

Predicted properties of the target compound vs. analogs:

  • Solubility: Furan groups may improve aqueous solubility compared to carbazole () or chlorophenyl () derivatives.
  • pKa: The thioacetamide’s sulfur atom (pKa ~11.59, predicted for ) suggests moderate basicity, influencing ionization under physiological conditions .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via condensation of substituted cyclopentane derivatives with thiophene precursors under acidic or basic conditions.
  • Step 2 : Thioacetylation using mercaptoacetic acid derivatives, followed by coupling with furfurylamine via amide bond formation.
  • Key parameters : Temperature (70–100°C), solvent choice (DMF, THF), and catalysts (e.g., DCC for amide coupling).
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : Assign chemical shifts (e.g., δ 2.03–8.33 ppm in DMSO-d6) to confirm substituent positions and hydrogen environments .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 326.0 [M+H]+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What structural features influence its reactivity?

  • The thieno[3,2-d]pyrimidine core enables π-π stacking interactions.
  • The thioether and acetamide groups participate in nucleophilic substitution and hydrogen bonding.
  • Furan rings contribute to electrophilic aromatic substitution reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Catalyst Selection : Compare coupling agents (e.g., EDCI vs. DCC) for amide bond formation.
  • Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .

Q. What computational methods predict biological target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding affinities with kinases or GPCRs. Focus on the thienopyrimidine core’s interaction with catalytic sites.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .

Q. How do structural modifications alter pharmacological activity?

  • Derivative Synthesis : Replace the furan group with thiophene or phenyl rings to evaluate SAR.
  • Bioassay Comparison : Test cytotoxicity (IC50) and selectivity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
  • Key Finding : Fluorinated analogs show enhanced metabolic stability in microsomal assays .

Methodological Considerations

  • Contradictions in Evidence : Synthesis protocols vary in solvent choice (DMF vs. dichloromethane) and catalyst systems. Researchers should empirically test conditions for reproducibility .
  • Advanced Characterization : Combine X-ray crystallography with DFT calculations to resolve electronic effects of the furan substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.